D-Lactose monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

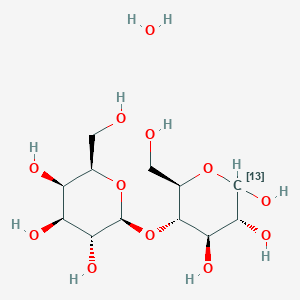

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i11+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-FKZVOWNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13CH]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to D-Lactose Monohydrate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the chemical properties of D-Lactose monohydrate for laboratory use. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and various scientific applications. This document details the physicochemical properties, experimental protocols for their determination, and workflows for its use in common laboratory procedures.

Core Chemical and Physical Properties

This compound is a disaccharide composed of one molecule of D-galactose and one molecule of D-glucose, with a single water molecule integrated into its crystalline structure.[1] It is a white to off-white crystalline powder with a slightly sweet taste and is odorless.[1][2][3][4] Widely utilized in the pharmaceutical industry as an excipient, it serves as a filler, diluent, and binder in tablets and capsules due to its compressibility and compatibility with active pharmaceutical ingredients.[1][5][6][7] It also finds applications in microbiology as a carbon source in bacterial growth media.[1][8]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [8][9] |

| Molecular Weight | 360.31 g/mol | [8][10][11][12] |

| CAS Number | 64044-51-5 | [3][11] |

| Melting Point | 201-220 °C (decomposes) | [2][3][4][10][13] |

| Density | 1.525 - 1.53 g/cm³ | [2][3][4] |

| pH (aqueous solution) | 3.5 - 7.5 (concentration and temperature dependent) | [2][8][14][15] |

| Purity | >98% | [2][11] |

Solubility Profile

| Solvent | Solubility | References |

| Water | 100 mg/mL (warm)[2], 0.1 g/mL (warm)[8][16][17], 161 g/L[18][19], 20g/100mL (15 °C)[20] | [2][8][16][17][18][19][20] |

| Ethanol | Very slightly soluble | [16][17] |

| Chloroform | Insoluble | [16][17] |

| Ether | Insoluble | [16][17] |

Key Experimental Protocols

This section provides detailed methodologies for determining the fundamental chemical properties of this compound in a laboratory setting.

Determination of Melting Range

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.

Objective: To determine the temperature range over which this compound melts.

Apparatus:

-

Melting point apparatus (capillary method)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer calibrated to USP standards

Procedure:

-

Sample Preparation: If the this compound crystals are large, gently crush them to a fine powder using a mortar and pestle.

-

Drying: Dry the powdered sample at 80°C for 2 hours to remove any surface moisture.[21]

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 3-4 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the block at a steady rate of 1-2°C per minute.

-

Observation: Record the temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire solid has turned to liquid. This range is the melting range. Due to decomposition, the substance may char.

Determination of Specific Optical Rotation

This protocol follows the principles described in USP General Chapter <641>.

Objective: To measure the specific rotation of a this compound solution, which is an indicator of its purity and identity.

Apparatus:

-

Polarimeter

-

Volumetric flask (100 mL)

-

Analytical balance

-

Beaker

-

Polarimeter tube (1 dm)

-

Sodium lamp (589 nm)

Procedure:

-

Solution Preparation: Accurately weigh approximately 10 g of this compound. Dissolve it in about 80 mL of distilled water in a beaker, heating to 50°C to aid dissolution.[9] Allow the solution to cool to room temperature.

-

Mutarotation Equilibrium: Add 0.2 mL of 6M ammonia (B1221849) solution to the cooled lactose (B1674315) solution and allow it to stand for 30 minutes to reach equilibrium between the α and β anomers.[22]

-

Final Volume: Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.

-

Polarimeter Calibration: Calibrate the polarimeter with a blank (distilled water with 0.2 mL of 6M ammonia per 100 mL).

-

Measurement: Rinse and fill the 1 dm polarimeter tube with the lactose solution, ensuring no air bubbles are present. Place the tube in the polarimeter and record the observed rotation.

-

Calculation: Calculate the specific rotation using the formula: [α] = (100 * α_obs) / (l * c) where:

-

[α] is the specific rotation

-

α_obs is the observed rotation in degrees

-

l is the path length of the polarimeter tube in decimeters (1 dm)

-

c is the concentration of the solution in g/100 mL

-

Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in water.

Objective: To determine the maximum amount of this compound that can be dissolved in a given amount of water at a specific temperature.

Apparatus:

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Water bath or hot plate with temperature control

-

Analytical balance

-

Spatula

-

Filtration apparatus (e.g., filter paper and funnel, or syringe filter)

-

Evaporating dish

Procedure:

-

Solvent Preparation: Add a known volume of distilled water (e.g., 50 mL) to a beaker and place it in a water bath set to a constant temperature (e.g., 25°C). Allow the water to equilibrate to the set temperature.

-

Solute Addition: Add a pre-weighed amount of this compound to the water while stirring.

-

Saturation: Continue adding small, known amounts of the solid until a small amount of undissolved solid remains, indicating that the solution is saturated.

-

Equilibration: Allow the saturated solution to stir for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Filter the saturated solution to remove the excess undissolved solid.

-

Quantification: Accurately weigh a portion of the clear filtrate into a pre-weighed evaporating dish.

-

Solvent Evaporation: Gently heat the evaporating dish to evaporate the water, leaving behind the dissolved this compound.

-

Mass Determination: Once completely dry, cool the evaporating dish in a desiccator and weigh it. The difference in weight gives the mass of the dissolved lactose.

-

Calculation: Express the solubility as grams of this compound per 100 mL of water.

Determination of pH of an Aqueous Solution

This protocol is based on the principles of ASTM E70.[2][3][10][23]

Objective: To measure the pH of a this compound solution.

Apparatus:

-

pH meter with a glass electrode

-

Standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0)

-

Beakers

-

Magnetic stirrer and stir bar

-

Distilled water

Procedure:

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the sample.

-

Solution Preparation: Prepare a solution of this compound in distilled water at a specified concentration (e.g., 10% w/v).

-

Measurement: Immerse the calibrated pH electrode and temperature probe into the lactose solution. Gently stir the solution.

-

Reading: Allow the pH reading to stabilize before recording the value.

Determination of Water Content by Karl Fischer Titration

This protocol follows the principles of USP General Chapter <921>.[5][11][24]

Objective: To determine the percentage of water in this compound. The theoretical water content is approximately 5%.

Apparatus:

-

Karl Fischer titrator (volumetric or coulometric)

-

Analytical balance

-

Syringes and needles

Procedure:

-

Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

-

Titrant Standardization: Standardize the Karl Fischer reagent using a known amount of water or a certified water standard (e.g., sodium tartrate dihydrate).

-

Sample Preparation: Accurately weigh a suitable amount of this compound.

-

Titration: Introduce the weighed sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol). The water in the sample will react with the Karl Fischer reagent. The endpoint is detected potentiometrically.

-

Calculation: The instrument software will typically calculate the percentage of water in the sample based on the amount of titrant consumed.

Laboratory Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate common laboratory workflows involving this compound.

Stability and Reactivity

This compound is generally stable under normal laboratory conditions.[1] However, it is incompatible with strong oxidizing agents, and contact with such substances should be avoided to prevent potential reactions.[1][16] It is also important to store it in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and caking.[1][24]

Safety and Handling

While this compound is generally considered non-toxic and non-carcinogenic, appropriate laboratory safety precautions should always be followed.[1] It may cause mild eye and skin irritation.[24] Ingestion of large amounts may lead to gastrointestinal irritation.[24] It is recommended to use personal protective equipment, such as safety glasses and gloves, when handling the powder. Good ventilation should be ensured to minimize dust generation and inhalation.[24] In case of eye contact, flush with plenty of water for at least 15 minutes.[24] For skin contact, wash the affected area with soap and water.[24] If ingested, rinse the mouth with water.[24]

Applications in Research and Drug Development

The consistent physical and chemical properties of this compound make it a valuable component in various scientific applications.

-

Pharmaceutical Formulation: Its excellent compressibility, flowability, and inertness make it a cornerstone excipient in the production of oral solid dosage forms like tablets and capsules.[5][6][7][9][21] Different grades of lactose are available with varying particle sizes to suit specific formulation needs, such as direct compression or wet granulation.[5]

-

Microbiology: It serves as a key carbohydrate source in various culture media for the growth and differentiation of bacteria, particularly for identifying lactose-fermenting microorganisms like E. coli.[8]

-

Biochemistry: In biochemical assays, it can be used as a substrate for enzymes like β-galactosidase.

-

Drug Delivery: In dry powder inhalers, lactose is often used as a carrier for the active pharmaceutical ingredient.[6][9]

This guide provides a foundational understanding of the chemical properties and laboratory applications of this compound. For specific research or manufacturing processes, it is always recommended to consult the relevant pharmacopeial monographs and safety data sheets.

References

- 1. quora.com [quora.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. infinitalab.com [infinitalab.com]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. Appendix V F. Determination of Optical Rotation and Specific Optical Rotation [drugfuture.com]

- 8. morrislab.wordpress.com [morrislab.wordpress.com]

- 9. scribd.com [scribd.com]

- 10. labsinus.com [labsinus.com]

- 11. parsolexinc.com [parsolexinc.com]

- 12. static.igem.org [static.igem.org]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 14. digicollections.net [digicollections.net]

- 15. NEMI Method Summary - D1293A [nemi.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. uspbpep.com [uspbpep.com]

- 18. 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]

- 19. scribd.com [scribd.com]

- 20. usp.org [usp.org]

- 21. Method of Analysis for Anhydrous Lactose | Pharmaguideline [pharmaguideline.com]

- 22. store.astm.org [store.astm.org]

- 23. pharmacopeia.cn [pharmacopeia.cn]

- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Anomeric World of Lactose: An In-Depth Technical Guide to Alpha- and Beta-Lactose Monohydrate in Solution

For Researchers, Scientists, and Drug Development Professionals

Lactose (B1674315), a disaccharide composed of galactose and glucose, is a cornerstone of many pharmaceutical and food formulations. In solution, this seemingly simple sugar exists as two distinct anomers, alpha (α) and beta (β), which exhibit significantly different physicochemical properties. This technical guide provides a comprehensive exploration of the differences between α- and β-lactose monohydrate in solution, offering detailed experimental protocols and insights into their dynamic relationship.

Core Physicochemical Differences

The primary distinction between α- and β-lactose lies in the orientation of the hydroxyl group on the anomeric carbon of the glucose unit. This subtle structural variation leads to marked differences in their properties in solution, most notably specific rotation and solubility.

Table 1: Key Physicochemical Properties of α- and β-Lactose in Aqueous Solution

| Property | α-Lactose Monohydrate | β-Lactose | Equilibrium Mixture (at 20°C) |

| Initial Specific Rotation ([α]D20) | +89.4° | +35.0° | +55.4° |

| Solubility in Water ( g/100 mL at 20°C) | ~7 | ~50 | Not applicable |

Data compiled from multiple sources.

The Dance of Mutarotation: A Dynamic Equilibrium

When either α- or β-lactose is dissolved in an aqueous solution, it undergoes a process called mutarotation. This is a spontaneous change in the specific rotation of the solution as the anomers interconvert through an open-chain aldehyde form until a dynamic equilibrium is established. At room temperature, this equilibrium mixture consists of approximately 37-40% α-lactose and 60-63% β-lactose.[1][2] The rate of mutarotation is influenced by factors such as temperature, pH, and the presence of certain catalysts.

Caption: The mutarotation of lactose in solution.

Experimental Protocols for Characterization

Accurate characterization of the anomeric composition of lactose in solution is critical for quality control and formulation development. The following are detailed methodologies for key experiments.

Polarimetry: Monitoring Mutarotation Kinetics

Polarimetry is a classical and effective technique for observing the mutarotation of lactose by measuring the change in optical rotation over time.

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).

-

Sample Preparation:

-

Accurately weigh a precise amount of α-lactose monohydrate (e.g., 10 g).

-

Rapidly dissolve the lactose in a known volume of deionized water (e.g., 100 mL) at a constant temperature (e.g., 20°C) with vigorous stirring.

-

-

Measurement:

-

Immediately transfer the solution to a polarimeter tube.

-

Record the optical rotation at regular time intervals (e.g., every minute for the first 15 minutes, then every 5-10 minutes) until a stable reading is achieved, indicating that equilibrium has been reached.[3]

-

-

Data Analysis:

-

Plot the optical rotation versus time.

-

The initial rotation corresponds to the specific rotation of the starting anomer, and the final, stable rotation represents the equilibrium mixture.

-

The kinetics of mutarotation can be analyzed by fitting the data to a first-order rate equation.

-

Caption: Workflow for polarimetric analysis of lactose mutarotation.

¹H-NMR Spectroscopy: Quantitative Anomer Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful and precise method for the quantitative determination of the α- and β-anomer ratio in a lactose sample.[4][5][6]

Methodology:

-

Sample Preparation:

-

To prevent mutarotation during the measurement, dissolve a known amount of the lactose sample (e.g., 10 mg) in a deuterated solvent where mutarotation is inhibited, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[5]

-

Alternatively, for aqueous solutions, lyophilize the sample to a dry powder and then dissolve it in DMSO-d₆.

-

-

NMR Data Acquisition:

-

Acquire the ¹H-NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

-

-

Data Analysis:

-

The anomeric protons of α- and β-lactose give distinct and well-resolved signals in the ¹H-NMR spectrum. In DMSO-d₆, the anomeric proton of the glucose unit in α-lactose appears as a doublet around 6.3 ppm, while that of β-lactose is a doublet around 6.6 ppm.[4][6]

-

Integrate the peak areas of these two anomeric proton signals.

-

The percentage of each anomer can be calculated from the relative integrals of their respective anomeric proton peaks.

-

Caption: Workflow for quantitative ¹H-NMR analysis of lactose anomers.

Solubility Determination

The significant difference in the initial solubility of α- and β-lactose is a critical factor in dissolution and crystallization processes.

Methodology:

-

Equilibrium Method:

-

Prepare saturated solutions of α-lactose monohydrate and β-lactose separately in water at a constant temperature.

-

Ensure an excess of the solid is present and stir the solutions for a sufficient time to reach equilibrium.

-

Carefully filter the saturated solutions to remove undissolved solids.

-

-

Concentration Measurement:

-

Determine the concentration of lactose in the filtered saturated solutions using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector or a validated gravimetric method after solvent evaporation.

-

-

Temperature Dependence:

-

Repeat the experiment at various temperatures to determine the solubility curves for each anomer.

-

Biological Implications: A Subtle Distinction

While the general biological fate of lactose in the context of digestion by lactase is well-understood, the specific differential effects of the α and β anomers are more nuanced. The primary point of differentiation lies in their interaction with transport proteins.

The lactose permease (LacY) in Escherichia coli, a model for membrane transport proteins, exhibits a higher affinity for the α-anomer of lactose compared to the β-anomer. This suggests that the anomeric configuration can influence the efficiency of cellular uptake.

Lactose Degradation Pathway:

In mammals, the enzyme lactase, located in the small intestine, hydrolyzes lactose into its constituent monosaccharides, glucose and galactose, which are then absorbed into the bloodstream. The primary substrate for lactase is α-lactose.[7][8]

Caption: Simplified pathway of α-lactose digestion.

While extensive research on distinct signaling pathways activated by individual anomers is limited, the differential interaction with transport proteins highlights a potential area for further investigation, particularly in the context of gut microbiota metabolism and the formulation of prebiotics.

Conclusion

The anomeric forms of lactose, α-lactose monohydrate and β-lactose, display significant differences in their physicochemical properties in solution, which are of paramount importance in the pharmaceutical and food industries. The dynamic equilibrium of mutarotation governs their behavior and can be precisely characterized using techniques such as polarimetry and NMR spectroscopy. While the biological implications of these anomeric differences are still an emerging area of research, their differential interaction with transport proteins suggests that the anomeric form is a factor that should not be overlooked in drug development and nutritional science. A thorough understanding and control of the anomeric composition of lactose are essential for ensuring product quality, stability, and performance.

References

- 1. dl.icdst.org [dl.icdst.org]

- 2. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucose Mutarotation Kinetics [regressioninbiologicalchemistry.weebly.com]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PathWhiz [smpdb.ca]

- 8. Lactose Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of D-Lactose Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure of D-Lactose monohydrate, a disaccharide of critical importance in the pharmaceutical industry as an excipient. This document delves into the crystallographic, spectroscopic, and thermal properties of this compound, presenting quantitative data in structured tables and detailing the experimental protocols for key analytical techniques.

Crystallographic Structure

The three-dimensional arrangement of atoms in this compound has been meticulously determined using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall crystal lattice structure.

Crystal Data and Structure Refinement

The crystallographic parameters of α-lactose monohydrate have been redetermined at 150 K, providing a high-resolution view of its solid-state conformation.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21 1 |

| a (Å) | 4.7830 |

| b (Å) | 21.540 |

| c (Å) | 7.7599 |

| α (°) | 90.00 |

| β (°) | 105.911 |

| γ (°) | 90.00 |

| Z | 2 |

| R-factor | 0.0385 |

| Table 1: Crystallographic data for α-Lactose Monohydrate at 150 K.[1] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves a three-step process[2]:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically from an aqueous solution by slow evaporation. The ideal crystal for analysis is of sufficient size (generally >0.1 mm in all dimensions), compositionally pure, and free from significant internal defects[2][3].

-

Data Collection: A selected crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern, consisting of a regular pattern of reflections, is recorded by a detector, such as a CCD or pixel detector[2].

-

Structure Solution and Refinement: The intensities of the diffracted X-rays are used to calculate a three-dimensional electron density map of the crystal. From this map, the positions of the individual atoms are determined. The structural model is then refined to achieve the best possible fit with the experimental data.

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the functional groups and bonding environments within the this compound molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the vibrational modes of functional groups. The FTIR spectrum of α-lactose monohydrate exhibits characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3600-3200 | O-H stretching (hydroxyl groups and water of hydration)[4] |

| 3521.5 | Sharp O-H stretch (constrained water in crystal lattice)[5] |

| 2974 | Stretching vibration of the OH group[6] |

| 1381 | Bending vibration of the OH group[6] |

| 1256-1120 | Asymmetric stretching vibrations of C-O-C in glucose and galactose[6] |

| 920 | Crystalline α-lactose monohydrate[4][6] |

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

A common and convenient method for obtaining the FTIR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR).

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental contributions[7].

-

Sample Preparation: A small amount of finely powdered this compound is placed directly onto the ATR crystal[8].

-

Sample Analysis: Pressure is applied to ensure good contact between the sample and the crystal. The infrared beam is then passed through the ATR crystal, and the resulting spectrum is collected[9].

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum[7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~6.3 | Anomeric proton of α-lactose[10] |

| ¹H | ~6.6 | Anomeric proton of β-lactose[10] |

| ¹³C | 90-100 | Anomeric carbons |

| ¹³C | 68-77 | Sugar ring carbons with a hydroxyl group |

| Table 3: Characteristic NMR chemical shifts for lactose.[11] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to prepare a solution of known concentration[12]. Using D₂O helps to exchange the protons on the hydroxyl groups for deuterium, simplifying the spectrum[12].

-

Instrument Setup: The NMR spectrometer is calibrated and shimmed to ensure a homogeneous magnetic field.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For more complex structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The chemical shifts, coupling constants, and peak integrations are then analyzed to assign the signals to specific atoms within the molecule.

Thermal Analysis

Thermal analysis techniques are crucial for understanding the stability and hydration behavior of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For α-lactose monohydrate, the DSC thermogram shows a characteristic endothermic peak corresponding to the dehydration of the monohydrate.

| Thermal Event | Temperature Range (°C) | Enthalpy (J/g) |

| Dehydration | 142.2 (onset), 144.5 (peak) | 149.7 |

| Decomposition | ~220 | - |

| Table 4: DSC data for α-Lactose Monohydrate.[7] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small amount of this compound (typically 2-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed[6].

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using a standard reference material (e.g., indium). A reference pan (usually empty and sealed) is placed in the reference furnace.

-

Analysis: The sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) under a purge of an inert gas like nitrogen[5]. The differential heat flow between the sample and reference is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy of thermal events such as dehydration and melting.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to quantify the water of hydration. A mass loss of approximately 5% is observed, corresponding to the loss of one mole of water.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) |

| Dehydration | 120-160 | ~5.0 (theoretical), ~4.5 (observed)[5] |

| Decomposition | Starts at ~224 | > 70[13] |

| Table 5: TGA data for this compound. |

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA sample pan.

-

Instrument Setup: The TGA instrument is tared, and the sample is placed on the balance.

-

Analysis: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored and recorded as a function of temperature[14][15].

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which mass loss occurs and to quantify the percentage of mass loss.

This comprehensive guide provides a foundational understanding of the molecular structure of this compound, essential for its effective utilization in research and pharmaceutical development. The detailed experimental protocols offer a practical reference for scientists and researchers working with this important excipient.

References

- 1. commons.ggc.edu [commons.ggc.edu]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results - Kintek Solution [kindle-tech.com]

- 8. m.youtube.com [m.youtube.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. scribd.com [scribd.com]

- 11. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 12. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. veeprho.com [veeprho.com]

- 15. improvedpharma.com [improvedpharma.com]

D-Lactose Monohydrate: A Versatile Tool in Molecular Biology

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Lactose monohydrate, a readily available and cost-effective disaccharide, serves as a cornerstone in various molecular biology applications. Beyond its classical role as the natural inducer of the lac operon, its utility extends to recombinant protein expression, microbial cultivation, and the stabilization of biomolecules. This in-depth technical guide explores the multifaceted applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging this versatile sugar for their scientific endeavors.

Introduction to this compound in a Molecular Biology Context

This compound is a disaccharide composed of D-galactose and D-glucose units. In molecular biology, its significance is intrinsically linked to the lac operon, a classic model system for gene regulation in Escherichia coli. The presence of lactose (B1674315) or its analogs triggers the transcription of genes involved in its metabolism, a principle that has been ingeniously co-opted for the controlled expression of recombinant proteins.

Beyond its role as a gene expression inducer, this compound is a valuable carbon source in microbial culture media.[1] Furthermore, its properties as a cryoprotectant and lyoprotectant make it a crucial excipient in the formulation and preservation of sensitive biological materials such as proteins and enzymes.[2][3] This guide will delve into these core applications, providing both the theoretical underpinnings and practical methodologies for their successful implementation.

The Lac Operon: The Foundation of Lactose-Inducible Gene Expression

The lac operon is a cluster of genes in E. coli responsible for the transport and metabolism of lactose.[4][5] Its regulation is a paradigm of prokaryotic gene control, involving both negative and positive regulation. In the absence of lactose, the LacI repressor protein binds to the operator region, physically blocking transcription of the structural genes (lacZ, lacY, and lacA).[6]

When lactose is present, it is converted to allolactose, which acts as an inducer by binding to the LacI repressor.[7] This binding causes a conformational change in the repressor, leading to its dissociation from the operator and allowing RNA polymerase to initiate transcription. This elegant on/off switch is the basis for using lactose and its analogs to control the expression of foreign genes cloned into vectors containing the lac operator.

Recombinant Protein Expression: Lactose as a Natural Inducer

The ability to control protein expression is paramount in molecular biology and biotechnology. While the synthetic lactose analog Isopropyl β-D-1-thiogalactopyranoside (IPTG) is widely used due to its metabolic stability, this compound offers a cost-effective and less toxic alternative.[8][9] Lactose induction can lead to higher cell densities and increased yields of soluble protein.[9]

Autoinduction Media

Autoinduction media are specifically formulated to leverage the metabolic regulation of the lac operon for protein expression without the need for manual induction.[10] These media typically contain a mixture of glucose, glycerol, and lactose. E. coli will preferentially metabolize glucose, during which time the lac operon is repressed.[10] Once glucose is depleted, the cells switch to metabolizing lactose, leading to the automatic induction of the target protein.[10]

Table 1: Composition of a Typical Autoinduction Medium (ZYP-5052) [10]

| Component | Stock Solution | Amount per 1 Liter of Medium | Final Concentration |

| Basal Medium | |||

| N-Z-amine | - | 10 g | 1% (w/v) |

| Yeast Extract | - | 5 g | 0.5% (w/v) |

| NaCl | - | 5 g | 0.5% (w/v) |

| Phosphate Buffer | 1 M Na₂HPO₄ | 25 mL | 25 mM |

| 1 M KH₂PO₄ | 25 mL | 25 mM | |

| 1 M NH₄Cl | 50 mL | 50 mM | |

| 0.5 M Na₂SO₄ | 5 mL | 2.5 mM | |

| Magnesium | 1 M MgSO₄ | 2 mL | 2 mM |

| Carbon Sources | 50% Glycerol (v/v) | 10 mL | 0.5% (v/v) |

| 50% Glucose (w/v) | 1 mL | 0.05% (w/v) | |

| 20% Lactose (w/v) | 10 mL | 0.2% (w/v) |

Quantitative Comparison of Lactose and IPTG Induction

The choice between lactose and IPTG as an inducer can significantly impact protein yield and solubility. While IPTG provides a more potent and sustained induction, lactose often results in a slower, gentler expression process that can be beneficial for the proper folding of complex proteins.

Table 2: Comparative Protein Yields with Lactose and IPTG Induction

| Protein | Induction Method | Inducer Concentration | Protein Yield (mg/L) | Solubility | Reference |

| Recombinant Human Keratinocyte Growth Factor-2 | Lactose | Optimized | 255 | Increased | [9] |

| IPTG | Standard | 168 | - | [9] | |

| Recombinant Human Consensus Interferon | Lactose | 14 g/L | 150 | - | [8] |

| IPTG | 1 mM | Lower than lactose | - | [8] | |

| DAEase | Autoinduction (Lactose) | 1.5% | High | - | [11] |

| IPTG | - | - | - | [11] |

Experimental Protocols

Preparation of Autoinduction Medium (ZYP-5052)

This protocol details the preparation of 1 liter of ZYP-5052 autoinduction medium.

Materials:

-

N-Z-amine

-

Yeast Extract

-

NaCl

-

Na₂HPO₄

-

KH₂PO₄

-

NH₄Cl

-

Na₂SO₄

-

MgSO₄

-

Glycerol

-

Glucose

-

This compound

-

Deionized water

-

Autoclave

-

Sterile bottles

Procedure:

-

Prepare Stock Solutions:

-

1 M Na₂HPO₄

-

1 M KH₂PO₄

-

1 M NH₄Cl

-

0.5 M Na₂SO₄

-

1 M MgSO₄

-

50% (v/v) Glycerol (autoclave)

-

50% (w/v) Glucose (filter sterilize)

-

20% (w/v) this compound (filter sterilize)

-

-

Prepare Basal Medium: In 900 mL of deionized water, dissolve 10 g N-Z-amine, 5 g yeast extract, and 5 g NaCl.

-

Autoclave: Autoclave the basal medium and cool to room temperature.

-

Add Sterile Components: Aseptically add the following sterile stock solutions to the cooled basal medium:

-

25 mL of 1 M Na₂HPO₄

-

25 mL of 1 M KH₂PO₄

-

50 mL of 1 M NH₄Cl

-

5 mL of 0.5 M Na₂SO₄

-

2 mL of 1 M MgSO₄

-

10 mL of 50% Glycerol

-

1 mL of 50% Glucose

-

10 mL of 20% Lactose

-

-

Adjust Volume: Bring the final volume to 1 liter with sterile deionized water.

-

Storage: Store the medium at 4°C.

Blue-White Screening

Blue-white screening is a technique for identifying recombinant bacteria. While it typically uses the non-metabolizable inducer IPTG, the underlying principle is based on the lac operon.

Materials:

-

Appropriate antibiotic

-

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution (20 mg/mL in DMF)

-

IPTG stock solution (100 mM in water)

-

Transformed E. coli cells

-

Petri dishes

Procedure:

-

Prepare Plates:

-

Autoclave LB agar and cool to ~50°C.

-

Add the appropriate antibiotic to the required final concentration.

-

Add IPTG to a final concentration of 0.1 mM (1 µL of 100 mM stock per mL of agar).[12]

-

Add X-gal to a final concentration of 40 µg/mL (2 µL of 20 mg/mL stock per mL of agar).[12]

-

Pour the plates and allow them to solidify.

-

-

Plate Transformed Cells: Spread the transformed E. coli cells on the prepared plates.

-

Incubate: Incubate the plates at 37°C overnight.

-

Analyze Results:

-

Blue colonies: Contain a non-recombinant plasmid with an intact lacZα gene.

-

White colonies: Contain a recombinant plasmid where the insert has disrupted the lacZα gene.

-

This compound as a Stabilizing Agent

Beyond its role in gene expression, this compound is an effective stabilizer for biomolecules, particularly during lyophilization (freeze-drying) and storage.[2] It acts as a lyoprotectant by forming a glassy matrix that protects proteins from denaturation and aggregation.[2][3] This is crucial for the long-term stability of therapeutic proteins and diagnostic reagents. The stabilizing effect is attributed to the formation of hydrogen bonds between the sugar and the protein, which replaces the water of hydration and maintains the native protein conformation.

Table 3: Effect of Lactose on Protein Stability

| Protein | Stress Condition | Lactose Concentration | Observed Effect | Reference |

| Various Enzymes | Lyophilization | Not specified | Full protection of alkaline phosphatase and L-asparaginase | [3] |

| Whey Protein Isolate | Dry-heating | 1:0.4 (protein:lactose) | Slightly improved heat stability | [13] |

| CNK-20402 | Storage at 40°C/75% RH | Formulation component | Reduced impurity formation |

Conclusion

This compound is a remarkably versatile and indispensable reagent in the molecular biologist's toolkit. Its fundamental role in the regulation of the lac operon provides a powerful and cost-effective method for controlling recombinant protein expression. The development of autoinduction media has further simplified and enhanced this process. Moreover, its utility as a stabilizing agent underscores its importance in the downstream processing and formulation of biological products. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively harness the potential of this compound in their experimental designs, contributing to advancements in both fundamental research and the development of novel therapeutics.

References

- 1. The Effects of Lactose Induction on a Plasmid-Free E. coli T7 Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting Enzymes from Stress-Induced Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simple procedure applying lactose induction and one-step purification for high-yield production of rhCIFN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bnl.gov [bnl.gov]

- 10. researchgate.net [researchgate.net]

- 11. Blue-White Screening - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]

- 12. Separation of freezing- and drying-induced denaturation of lyophilized proteins using stress-specific stabilization. I. Enzyme activity and calorimetric studies [pubmed.ncbi.nlm.nih.gov]

- 13. The protective effect of lactose on lyophilization of CNK-20402 - PMC [pmc.ncbi.nlm.nih.gov]

Solubility characteristics of D-Lactose monohydrate in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of D-Lactose monohydrate in a range of solvents. Understanding these properties is critical for applications in pharmaceutical formulations, food science, and chemical manufacturing, where lactose (B1674315) is widely used as an excipient, bulking agent, or nutrient. This document summarizes quantitative solubility data, details experimental methodologies for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Lactose Solubility

This compound, a disaccharide composed of galactose and glucose, exhibits solubility that is highly dependent on the solvent's polarity, hydrogen bonding capacity, and temperature. In aqueous solutions, the solubility is also influenced by the presence of salts and the pH. The crystalline form, in this case, the monohydrate of the α-anomer, plays a significant role in its dissolution kinetics and equilibrium solubility.

Quantitative Solubility Data

The solubility of α-Lactose monohydrate has been experimentally determined in various organic solvents and water. The following tables summarize the mole fraction solubility (x) at different temperatures.

Table 1: Solubility of α-Lactose Monohydrate in Various Organic Solvents [1][2][3][4]

| Solvent | Temperature (K) | Mole Fraction Solubility (x * 10^4) |

| Methanol (B129727) | 274.05 | 1.05 |

| 283.15 | 1.39 | |

| 293.15 | 1.83 | |

| 303.15 | 2.37 | |

| 313.15 | 2.98 | |

| 323.05 | 3.65 | |

| Ethanol (B145695) | 274.05 | 0.45 |

| 283.15 | 0.58 | |

| 293.15 | 0.75 | |

| 303.15 | 0.96 | |

| 313.15 | 1.21 | |

| 323.05 | 1.49 | |

| 1-Propanol (B7761284) | 274.05 | 0.31 |

| 283.15 | 0.40 | |

| 293.15 | 0.52 | |

| 303.15 | 0.66 | |

| 313.15 | 0.83 | |

| 323.05 | 1.03 | |

| Isopropanol (B130326) | 274.05 | 0.21 |

| 283.15 | 0.29 | |

| 293.15 | 0.40 | |

| 303.15 | 0.54 | |

| 313.15 | 0.71 | |

| 323.05 | 0.92 | |

| 1-Butanol (B46404) | 274.05 | 0.35 |

| 283.15 | 0.47 | |

| 293.15 | 0.63 | |

| 303.15 | 0.82 | |

| 313.15 | 1.05 | |

| 323.05 | 1.32 | |

| Acetonitrile (B52724) | 274.05 | 0.11 |

| 283.15 | 0.14 | |

| 293.15 | 0.18 | |

| 303.15 | 0.23 | |

| 313.15 | 0.29 | |

| 323.05 | 0.36 |

Data extracted from "Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents". The study found that solubility increases with temperature for all tested solvents. At 298.15 K, the solubility order was: methanol > 1-butanol > isopropanol > ethanol > 1-propanol > 1-heptanol (B7768884) > isobutanol > propionic acid > 1-pentanol (B3423595) > 1-octanol (B28484) > acetonitrile > isoamylol > 2-butanol (B46777) > cyclohexanone (B45756) > 1-hexanol.[1][2][3][4]

Table 2: General Solubility Characteristics in Common Solvents

| Solvent | Solubility Description |

| Water | Freely soluble (e.g., 20g/100mL at 15°C)[5] |

| Ethanol | Practically insoluble or very slightly soluble[5][6][7] |

| Chloroform | Insoluble[6][7] |

| Diethyl Ether | Insoluble[5][6][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble[7] |

| Dimethylformamide (DMF) | Soluble[7] |

Experimental Protocols for Solubility Determination

A prevalent and reliable method for determining the solubility of crystalline compounds like this compound is the gravimetric method.[1][2][3][4] Other techniques, such as High-Performance Liquid Chromatography (HPLC) with a charged aerosol detector, are employed for quantifying lactose in complex matrices.[8]

Gravimetric Method for Solubility in Organic Solvents

This protocol is based on the methodology described in "Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents".[1][2][3][4]

Objective: To determine the equilibrium solubility of α-Lactose Monohydrate in a given solvent at various temperatures.

Apparatus:

-

Jacketed glass vessel (250 mL)

-

Magnetic stirrer

-

Thermostatic bath

-

Analytical balance (±0.0001 g)

-

Syringe with a 0.45 µm filter

-

Drying oven

Procedure:

-

Sample Preparation: An excess amount of α-Lactose Monohydrate is added to a known volume (e.g., 100 mL) of the selected solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed and the mixture is continuously stirred using a magnetic stirrer. The temperature is controlled by circulating fluid from a thermostatic bath through the jacket of the vessel. The solution is stirred for a sufficient time to ensure solid-liquid equilibrium is reached.

-

Sample Withdrawal: Once equilibrium is achieved, stirring is stopped to allow the undissolved solid to settle. A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe fitted with a 0.45 µm filter to prevent the transfer of solid particles.

-

Gravimetric Analysis: The withdrawn clear solution is accurately weighed.

-

Solvent Evaporation: The solvent is evaporated from the weighed solution by drying in an oven at an appropriate temperature until a constant weight of the dissolved lactose is obtained.

-

Calculation: The mole fraction solubility (x) is calculated using the following formula:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved lactose

-

M₁ is the molar mass of lactose monohydrate

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric Method Workflow for Solubility.

Conclusion

The solubility of this compound is a fundamental property influencing its behavior in various scientific and industrial applications. This guide has provided a compilation of quantitative solubility data in a range of solvents, detailed a standard experimental protocol for its determination, and offered a visual representation of this workflow. For drug development professionals and researchers, this information is essential for formulation design, predicting dissolution behavior, and optimizing manufacturing processes. The provided data indicates that while lactose is freely soluble in water, its solubility is significantly lower in most organic solvents, a factor that must be carefully considered in non-aqueous systems.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Crystallization Thermodynamics of α-Lactose Monohydrate in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 5989-81-1・Lactose Monohydrate・124-00092[Detail Information] | [Life Science][Analytical Chemistry][Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. alpha-Lactose monohydrate [chembk.com]

- 7. Lactose Solubility [sci.chem.narkive.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes & Protocols for Protein Stabilization Using D-Lactose Monohydrate During Lyophilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyophilization, or freeze-drying, is a paramount technique for preserving the long-term stability of therapeutic proteins, such as monoclonal antibodies. The process, however, subjects proteins to significant stresses, including freezing and dehydration, which can lead to denaturation, aggregation, and loss of biological activity. To mitigate these effects, excipients are incorporated into the formulation. D-Lactose monohydrate, a disaccharide, serves as an effective lyoprotectant, stabilizing protein structure and function throughout the lyophilization cycle and during subsequent storage.

These application notes provide a comprehensive overview of the mechanisms, quantitative effects, and detailed protocols for utilizing this compound for protein stabilization during lyophilization.

Mechanism of Protein Stabilization by this compound

This compound protects proteins during lyophilization through two primary mechanisms:

-

Vitrification (The Glassy State Theory): During the freezing and drying processes, lactose (B1674315) forms a rigid, amorphous "glassy" matrix. This vitrified state entraps protein molecules, severely restricting their molecular mobility. By preventing the unfolding and intermolecular interactions that lead to aggregation, the glassy matrix is crucial for maintaining the protein's native conformation. For this to be effective, the lactose must remain in an amorphous state, as crystallization can compromise its protective properties.[1]

-

Water Replacement (The Water Substitute Hypothesis): Water molecules form a hydration shell around proteins, which is essential for their structural integrity. During the dehydration phase of lyophilization, these water molecules are removed. Lactose, with its numerous hydroxyl groups, acts as a surrogate for water by forming hydrogen bonds with the protein's surface. This interaction helps to maintain the protein's native structure in the absence of its hydration shell.[1]

A study on the stabilization of an exploratory compound, CNK-20402, suggested that the protective mechanism of lactose also involves direct drug-lactose interaction and competition for residual water in the formulation.[2]

Data Presentation: Quantitative Effects of this compound

The selection of an appropriate concentration of this compound is critical for optimal protein stabilization. The following tables summarize quantitative data from studies investigating the effects of lactose on protein and formulation stability during and after lyophilization.

Table 1: Comparison of Impurity Formation with Various Excipients

This study on the compound CNK-20402 demonstrates the superior performance of lactose in minimizing impurity formation compared to other common excipients after storage at elevated temperatures.[2]

| Excipient | Impurity (CNK-20193) Formation (%) after 1 Month at 50°C | Impurity (CNK-20193) Formation (%) after 3 Months at 40°C/75% RH |

| Glycine | 2.36 | Not Reported |

| Mannitol | 1.05 | 1.22 |

| Drug Alone | 0.81 | 1.00 |

| Povidone K-12 | 0.79 | Not Reported |

| Lactose | 0.49 | 0.55 |

Table 2: Effect of Lactose Concentration on the Viability of Lyophilized BCG Formulations

This study highlights the optimization of lactose concentration, with 10% w/v providing the highest survival rate for Bacillus Calmette-Guérin (BCG) formulations after lyophilization and storage.[3]

| Lactose Monohydrate Concentration (% w/v) | Survival Rate (%) |

| 1.5 (Sodium Glutamate Control) | Not specified, used as baseline |

| 10 | Maximum |

| 15 | Not statistically different from control |

| 20 | Not statistically different from control |

Experimental Protocols

The following are detailed methodologies for key experiments related to the use of this compound in protein lyophilization.

Protocol 1: Formulation and Lyophilization of a Therapeutic Protein

This protocol provides a general framework for the lyophilization of a monoclonal antibody (mAb) using this compound as the primary stabilizer. Note: This is a template and must be optimized for each specific protein and formulation.

1. Formulation Preparation:

-

Prepare a stock solution of the therapeutic protein (e.g., a monoclonal antibody) at a desired concentration (e.g., 10-100 mg/mL) in a suitable buffer (e.g., 20 mM histidine, pH 6.0).

-

Prepare a stock solution of this compound (e.g., 20% w/v) in the same buffer.

-

Aseptically mix the protein and lactose solutions to achieve the target final concentrations (e.g., 50 mg/mL protein and 10% w/v lactose).

-

Optionally, add a surfactant such as Polysorbate 20 or 80 to a final concentration of 0.01-0.04% (w/v) to minimize surface-induced aggregation.

-

Filter the final formulation through a 0.22 µm sterile filter.

2. Filling and Loading:

-

Dispense the formulated protein solution into sterile lyophilization vials (e.g., 2 mL fill volume in a 5 mL vial).

-

Partially insert sterile lyophilization stoppers onto the vials.

-

Load the filled vials onto the shelves of the lyophilizer.

3. Lyophilization Cycle:

The lyophilization cycle consists of three main stages: freezing, primary drying, and secondary drying. The following is a representative cycle that should be optimized based on the thermal characteristics (e.g., glass transition temperature, Tg') of the specific formulation.

-

Freezing Stage:

-

Cool the shelves at a rate of 1°C/minute to a temperature of 5°C and hold for 30 minutes.

-

Ramp down the shelf temperature at 1°C/minute to -45°C and hold for at least 2 hours to ensure complete freezing of the product.

-

-

Primary Drying Stage:

-

Reduce the chamber pressure to 100 mTorr.

-

Increase the shelf temperature to -25°C at a ramp rate of 0.5°C/minute.

-

Hold at this temperature and pressure for approximately 48-60 hours, or until the product temperature, as measured by a thermocouple, rises to meet the shelf temperature, indicating the completion of ice sublimation.

-

-

Secondary Drying Stage:

-

Increase the shelf temperature to 25°C at a ramp rate of 0.2°C/minute.

-

Maintain the chamber pressure at 100 mTorr.

-

Hold for approximately 10-12 hours to remove residual bound water.

-

4. Stoppering and Unloading:

-

Backfill the chamber with sterile, dry nitrogen to a pressure of approximately 800 mbar.

-

Fully stopper the vials under nitrogen.

-

Remove the vials from the lyophilizer and seal with aluminum crimp caps.

-

Store the lyophilized product at the recommended temperature (e.g., 2-8°C).

Protocol 2: Post-Lyophilization Analysis

1. Reconstitution:

-

Reconstitute the lyophilized cake with the appropriate volume of sterile water for injection (WFI) or a specified diluent.

-

Gently swirl the vial to dissolve the cake. Avoid vigorous shaking to prevent foaming and protein denaturation.

-

Visually inspect the reconstituted solution for clarity and the presence of particulates.

2. Protein Concentration Measurement:

-

Determine the protein concentration of the reconstituted solution using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm and calculating the concentration using the protein's specific extinction coefficient.

3. Analysis of Aggregates:

-

Quantify the percentage of high molecular weight species (aggregates) and fragments in the reconstituted solution using Size Exclusion Chromatography (SEC-HPLC).

4. Assessment of Biological Activity:

-

Measure the biological activity or potency of the reconstituted protein using a relevant cell-based assay or binding assay (e.g., ELISA).

5. Residual Moisture Content:

-

Determine the residual moisture content of the lyophilized cake using Karl Fischer titration.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.

Caption: Protein stabilization by this compound during lyophilization.

References

Protocol for preparing D-Lactose monohydrate solutions for cell culture.

Application Notes: D-Lactose Monohydrate in Cell Culture

This compound, a disaccharide comprised of glucose and galactose, serves specific roles in biological research, primarily in microbiology and specialized mammalian cell culture applications. While not a conventional carbon source for most mammalian cells due to a lack of endogenous lactase expression, its application is crucial in select fields.[1]

Applications in Microbiology:

-

Carbon Source: this compound is a key ingredient in various microbial culture media, serving as a primary carbon source for lactose-fermenting bacteria such as E. coli.[1][2]

-

Selective Media: It is a critical component of selective and differential media, including MacConkey agar (B569324) and Luria-Bertani (LB) broth with lactose (B1674315), aiding in the identification and selection of bacterial strains based on their ability to metabolize lactose.[1]

Applications in Mammalian Cell Culture:

-

Specialized Cell Types: In studies involving mammary epithelial cells, lactose metabolism and synthesis are of interest. For instance, research has shown that glucose can induce lactose synthesis in dairy cow mammary epithelial cells.[3]

-

Biochemical Assays: D-Lactose is utilized to identify and characterize galectins, a family of beta-galactoside-binding proteins.[2]

-

Osmolality Adjustment: It can be used to maintain the osmotic pressure of the cell culture medium.[4]

Limitations in Mammalian Cell Culture:

Most mammalian cell lines do not efficiently metabolize lactose because they lack the enzyme β-galactosidase (lactase).[1] For general cell culture, glucose, fructose, or galactose are the preferred carbon sources.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₁₁ · H₂O[1] |

| Molecular Weight | 360.31 g/mol [1][5] |

| Appearance | White to off-white crystalline powder[1][5] |

| pH (in aqueous solution) | 4.0 - 7.5[1][6] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature |

| Warm Water | 0.1 g/mL | Not Specified |

| Water | 20 g/100 mL[7] | 15°C |

| Ethanol | Practically Insoluble[7] | Not Specified |

| Methanol | Sufficiently soluble for Karl Fischer titration[8] | Room Temperature |

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution

This protocol describes the preparation of a sterile this compound stock solution for use in cell culture applications.

Materials:

-

This compound (Cell Culture Tested Grade)

-

Nuclease-free, sterile distilled water or cell culture grade water

-

Sterile bottles or tubes for storage

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Analytical balance

-

Sterile magnetic stir bar and stir plate (optional)

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Calculation: Determine the mass of this compound required to achieve the desired concentration for your stock solution.

-

Weighing: In a laminar flow hood, accurately weigh the calculated amount of this compound powder.

-

Dissolution:

-

Transfer the powder to a sterile container.

-

Add a portion of the sterile water to the container. To aid dissolution, use warm water.

-

Agitate the solution gently until the powder is completely dissolved. A sterile magnetic stir bar can be used for this purpose.

-

Add the remaining sterile water to reach the final desired volume.

-

-

Sterilization:

-

Draw the prepared lactose solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the solution into a final sterile storage container. It is crucial to use filter sterilization as autoclaving can cause hydrolysis of lactose into glucose and galactose and may lead to a browning reaction.[9]

-

-

Storage:

-

Label the sterile stock solution with the name of the reagent, concentration, and date of preparation.

-

Store the solution at 4°C in the dark to prevent degradation.[10]

-

Note on Autoclaving: Autoclaving lactose solutions is generally not recommended as it can lead to the hydrolysis of the disaccharide into glucose and galactose.[9] Heat sterilization in the presence of phosphate (B84403) buffers under alkaline conditions can also result in a browning reaction.[9]

Visualizations

Workflow for this compound Solution Preparation

Caption: Workflow for preparing a sterile this compound solution.

Metabolic Pathway of Lactose

References

- 1. rpicorp.com [rpicorp.com]

- 2. mpbio.com [mpbio.com]

- 3. Effects of glucose on lactose synthesis in mammary epithelial cells from dairy cow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Lactose monohydrate | 5989-81-1 [smolecule.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 5989-81-1・Lactose Monohydrate・124-00092[Detail Information] | [Life Science][Analytical Chemistry][Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 8. Determination of Water Content in D(+)-lactose-monohydrate Using Karl Fischer Titration [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. 細胞培養基製備 [sigmaaldrich.com]

Application of D-Lactose Monohydrate in Dry Powder Inhaler Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lactose monohydrate is the most extensively used excipient in the development of dry powder inhaler (DPI) formulations.[1][2] Its primary role is as a carrier for the micronized active pharmaceutical ingredient (API), facilitating the handling, metering, and delivery of low-dose drugs to the lungs.[3][4] The physicochemical properties of lactose (B1674315), such as particle size, shape, and surface morphology, are critical determinants of DPI performance, influencing powder flow, fluidization, and the deaggregation of the API from the carrier upon inhalation.[3][5] This document provides detailed application notes and experimental protocols for the use of this compound in DPI formulations.

The Role of Lactose as a Carrier in DPIs

In DPI formulations, micronized drug particles (typically 1-5 µm) adhere to the surface of larger lactose carrier particles (typically 50-200 µm).[1][6] This interactive mixture offers several advantages:

-

Improved Flowability and Dosing Accuracy: The larger carrier particles improve the flow properties of the powder blend, which is crucial for accurate and reproducible dosing during manufacturing and by the patient.[1][2]

-

Enhanced Stability: The dry powder formulation provides a stable environment for the API.[1]

-

Facilitated Aerosolization: During inhalation, the airflow generated by the patient's breath provides the energy to deaggregate the drug particles from the lactose carrier, allowing them to be carried deep into the lungs.

The selection of an appropriate grade of lactose is a critical step in DPI formulation development, as it directly impacts the efficiency of drug delivery.[3][7]

Key Physicochemical Properties of Lactose and Their Impact on DPI Performance

The performance of a DPI formulation is a complex interplay between the API, the lactose carrier, the inhaler device, and the patient's inspiratory effort. The properties of the lactose carrier play a pivotal role in this interaction.

Particle Size Distribution

The particle size of the lactose carrier significantly influences the performance of a DPI formulation.[2][8] Different grades of inhalation lactose are commercially available with varying particle size distributions.

-

Coarse Lactose: Larger carrier particles generally lead to better powder flow.

-

Fine Lactose: The presence of fine lactose particles (often defined as <10 µm or <15 µm) can have a significant impact on the Fine Particle Fraction (FPF), which is the proportion of the drug dose with an aerodynamic diameter suitable for lung deposition (<5 µm).[2][9][10] The addition of fine lactose can improve drug detachment from the carrier surface, leading to a higher FPF.[2][10] However, an excessive amount of fines can negatively impact flowability.[2]

The effect of lactose particle size on the Fine Particle Fraction (FPF) of salbutamol (B1663637) sulfate (B86663) is summarized in the table below.

| Lactose Grade | Median Particle Size (x50) | Fine Particle Fraction (FPF) of Salbutamol Sulfate (%) |

| InhaLac® 120 | 131.8 ± 1.3 µm | 17% - 22% |

| InhaLac® 230 | 87.4 ± 0.2 µm | 28% - 44% |

| InhaLac® 250 | 51.7 ± 0.7 µm | 28% - 44% |

Data compiled from a study using a reservoir-based and a capsule-based DPI device. The range in FPF reflects the performance differences between the two devices.[6]

Particle Shape and Surface Morphology

The shape and surface roughness of lactose particles influence the adhesion forces between the drug and the carrier.[3] Milled lactose grades often have a more irregular, tomahawk-like shape with a rougher surface compared to sieved or spray-dried lactose, which can be more spherical.[3][8] Smoother carrier surfaces may lead to easier drug detachment and improved aerosolization performance.[11]

Experimental Protocols

Characterization of this compound Particle Size

Objective: To determine the particle size distribution of lactose carriers.

Methodology: Laser Diffraction

Laser diffraction is a widely used technique for measuring the particle size distribution of powders.[8]

Protocol:

-

Sample Preparation: Ensure a representative sample of the lactose powder is obtained.[8]

-

Instrument Setup: Use a laser diffraction system equipped with a dry powder dispersion unit (e.g., HELOS with RODOS).

-

Dispersion: Disperse the lactose powder using an appropriate dispersion pressure (e.g., 3 bar) to ensure individual particles are measured.[6]

-

Measurement: Perform the measurement according to the instrument's operating procedure.

-

Data Analysis: The results are typically expressed as a volume distribution, with parameters such as d10, d50 (median), and d90 values, which represent the particle diameters at which 10%, 50%, and 90% of the particles are smaller, respectively.[8]

Preparation of API-Lactose Blends for DPIs

Objective: To prepare a homogeneous mixture of the micronized API and the lactose carrier.

Methodology: Low-Shear Blending

Protocol:

-

Sieving: Pass the lactose carrier through a sieve (e.g., 250 µm) to break up any large agglomerates.[6]

-

Geometric Dilution (Double-Sandwich Method): a. Place a portion of the lactose carrier into a suitable blender (e.g., Turbula blender).[6] b. Add the total amount of the micronized API on top of the lactose. c. Add the remaining portion of the lactose carrier on top of the API.

-

Blending: Blend the powder mixture for a defined period (e.g., 60 minutes) at a specific speed (e.g., 72 rpm).[6] To improve homogeneity, the blending process can be interrupted at intervals (e.g., every 15 minutes) to manually pass the powder blend through a sieve.[6]

In-Vitro Aerodynamic Performance Testing

Objective: To assess the aerodynamic particle size distribution of the emitted aerosol from a DPI, which predicts the in-vivo lung deposition.

Methodology: Cascade Impaction

Cascade impactors, such as the Next Generation Impactor (NGI), are used to separate the emitted aerosol into different particle size fractions.[6]

Protocol:

-

Apparatus Setup: Assemble the cascade impactor (e.g., NGI) according to the manufacturer's instructions. Coat the collection surfaces with a suitable solvent to prevent particle bounce.

-

Dose Actuation: Load the DPI device with the powder formulation and actuate the dose into the impactor at a controlled flow rate that mimics a patient's inhalation.

-

Sample Recovery: After actuation, carefully disassemble the impactor and dissolve the drug deposited on each stage in a suitable solvent.

-

Drug Quantification: Quantify the amount of drug on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

-

Data Calculation:

Visualizations

Caption: DPI Formulation Development and Optimization Workflow.

Caption: Mechanism of Drug Delivery from a DPI.

Caption: Impact of Lactose Properties on DPI Performance.

References

- 1. Lactose Engineering for Better Performance in Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dfepharma.com [dfepharma.com]

- 3. dipot.ulb.ac.be [dipot.ulb.ac.be]

- 4. pharmtech.com [pharmtech.com]

- 5. publications.aston.ac.uk [publications.aston.ac.uk]

- 6. inhalationmag.com [inhalationmag.com]

- 7. pharmtech.com [pharmtech.com]

- 8. dfepharma.com [dfepharma.com]

- 9. researchgate.net [researchgate.net]

- 10. An Investigation into the Effect of Fine Lactose Particles on the Fluidization Behaviour and Aerosolization Performance of Carrier-Based Dry Powder Inhaler Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of Carrier-Based Dry Powder Inhaler Performance: A Review - PMC [pmc.ncbi.nlm.nih.gov]

D-Lactose Monohydrate: A Versatile Carrier for Enhanced Drug Delivery via Amorphous Solid Dispersions

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Lactose monohydrate is a widely utilized excipient in the pharmaceutical industry, valued for its excellent compressibility, flowability, and well-established safety profile.[1][2] In the realm of amorphous solid dispersions (ASDs), this compound serves as a hydrophilic carrier to enhance the dissolution rate and bioavailability of poorly water-soluble drugs (BCS Class II and IV).[3][4] By converting the crystalline drug into its higher-energy amorphous state and dispersing it within a lactose (B1674315) matrix, the solubility and dissolution rate can be significantly improved.[4][5] This application note provides a comprehensive overview, experimental protocols, and quantitative data for utilizing this compound as a carrier in ASDs.

Lactose exists in two isomeric forms, α-lactose and β-lactose, with α-lactose monohydrate being the most stable crystalline form.[1] Amorphous lactose, which can be produced through processes like spray drying or freeze-drying, is hygroscopic and can be converted to the stable α-lactose monohydrate form with the addition of water.[1][6]

Key Advantages of this compound in ASDs

-

Enhanced Dissolution: As a hydrophilic carrier, lactose facilitates the wetting and dissolution of the dispersed amorphous drug, leading to improved drug release profiles.[3][4]

-

Stabilization of the Amorphous State: While polymers are often the primary stabilizers in ASDs, lactose can contribute to the physical stability of the amorphous drug by reducing molecular mobility.[4]

-

Established Manufacturing Processes: Lactose is compatible with common ASD manufacturing techniques such as spray drying and hot-melt extrusion.[3][7]

-

Safety and Regulatory Acceptance: this compound has a long history of safe use in pharmaceutical formulations and is widely accepted by regulatory agencies.[1][8]

Experimental Protocols

Preparation of Amorphous Solid Dispersion by Spray Drying

This protocol describes a common method for preparing a lactose-based ASD using the solvent evaporation technique of spray drying.[9][10]

Materials:

-

Active Pharmaceutical Ingredient (API) - poorly water-soluble

-

This compound

-

Organic Solvent (e.g., methanol, acetone, or a mixture)[9]

-

Purified Water

Equipment:

-

Spray Dryer

-

Magnetic Stirrer/Hot Plate

-

Analytical Balance

-

Volumetric Glassware

Protocol:

-

Solution Preparation:

-

Accurately weigh the desired amounts of the API and this compound to achieve the target drug-to-carrier ratio (e.g., 1:10 w/w).[3]

-

Dissolve the API and lactose in a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility of both the API and lactose.[9] Gentle heating and stirring may be required to achieve complete dissolution.

-

The total solids concentration in the feed solution is typically determined by the solubility of the components and the solution's viscosity.[9]

-

-